4-Chlorophenyl carbamate
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Overview
Description
4-Chlorophenyl carbamate is an organic compound characterized by the presence of a carbamate group attached to a 4-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenyl chloroformate with an appropriate amine under controlled conditions. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using phosgene or phosgene derivatives. These reactions are conducted in specialized reactors designed to handle the toxic and reactive nature of phosgene . The resulting product is then purified through various techniques such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the carbamate group with a nucleophile, resulting in the formation of various substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common catalysts.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates and ureas.
Hydrolysis: 4-Chlorophenol and the corresponding amine.
Scientific Research Applications
4-Chlorophenyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as an antimicrobial and antioxidant agent has shown promising results.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorophenyl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by carbamoylation of the active sites, leading to the formation of stable enzyme-inhibitor complexes . This mechanism is particularly relevant in its potential use as an antimicrobial agent, where it disrupts essential enzymatic processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl carbamate: Similar in structure but contains a nitro group instead of a chloro group.
Phenyl carbamate: Lacks the chloro substituent on the phenyl ring.
Uniqueness
4-Chlorophenyl carbamate is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the chloro group enhances its properties .
Properties
IUPAC Name |
(4-chlorophenyl) carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCENBZDJMALWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431445 |
Source
|
Record name | Carbamic acid, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-99-2 |
Source
|
Record name | Carbamic acid, 4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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